1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid
Overview
Description
“1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid”, also known as MOTP, is a chemical compound. It has the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol .
Synthesis Analysis
The synthesis of piperidine derivatives, like MOTP, is a significant area of research in organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of MOTP consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a thiophene ring, which is a five-membered aromatic ring with four carbon atoms and a sulfur atom .Chemical Reactions Analysis
Piperidine derivatives, like MOTP, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
MOTP is a powder at room temperature . It has a molecular weight of 239.29 g/mol .Scientific Research Applications
1. Synthesis and Structural Analysis
- Molecules of certain derivatives of 6-oxopiperidine-2-carboxylic acid have been studied for their electronic structure and synthesis methods. These molecules exhibit interesting crystalline structures linked by hydrogen bonds, contributing to diverse applications in chemical and pharmaceutical research (Vrabel, Sivý, Šafár̆, & Marchalin, 2014).
2. Anticancer Applications
- Piperidine-4-carboxylic acid derivatives have shown promise as potent anticancer agents. This is evidenced by the synthesis and evaluation of specific derivatives that demonstrate significant anticancer activity, indicating their potential use in cancer treatment (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
3. Synthesis of Novel Derivatives for Biological Applications
- There has been significant research into synthesizing novel derivatives of piperidine-4-carboxylic acid. These derivatives have been explored for their antibacterial and anti-TB activities, indicating their potential in developing new antimicrobial agents (Megha, Bodke, & Shanavaz, 2023).
4. Antimicrobial and Antioxidant Properties
- Derivatives involving thiophen-2-yl compounds have been synthesized and screened for their antimicrobial and antioxidant properties. Some compounds have shown promising antifungal and antibacterial activity, as well as significant DPPH radical scavenging abilities, making them relevant in pharmacological research (Raghavendra, Renuka, Kumar, & Shashikanth, 2017).
5. Electrochemical Studies
- Piperidine derivatives have been synthesized and their electrochemical behavior studied, indicating their potential application in various industrial and pharmaceutical contexts (Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013).
Future Directions
The future directions of research on MOTP and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
1-methyl-6-oxo-2-thiophen-2-ylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-12-9(13)5-4-7(11(14)15)10(12)8-3-2-6-16-8/h2-3,6-7,10H,4-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMBIOAOPNQEAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-oxo-2-(thiophen-2-yl)piperidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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